2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone
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Overview
Description
2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a complex organic compound featuring multiple functional groups, including thiazole, piperazine, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving pyridine derivatives and piperazine.
Coupling Reactions: The final compound is formed by coupling the thiazole and piperazine derivatives through a thioether linkage, typically using thiol reagents and appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and thiophene moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the piperazine and thiazole rings is particularly significant, as these moieties are known to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(benzothiophen-2-yl)ethanone: Contains a benzothiophene ring, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both thiazole and thiophene rings, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S3/c25-16(17-4-3-11-27-17)14-29-20-22-15(13-28-20)12-19(26)24-9-7-23(8-10-24)18-5-1-2-6-21-18/h1-6,11,13H,7-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPPPXTOAPAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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